molecular formula C7H9ClN2O3S B13004441 5-Chloro-4-ethoxypyridine-3-sulfonamide

5-Chloro-4-ethoxypyridine-3-sulfonamide

Cat. No.: B13004441
M. Wt: 236.68 g/mol
InChI Key: LJQWJRIEPNHUHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxypyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-ethoxypyridine with sulfonamide derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-ethoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-ethoxypyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of a chlorine atom and an ethoxy group on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other sulfonamide derivatives .

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

5-chloro-4-ethoxypyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12)

InChI Key

LJQWJRIEPNHUHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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